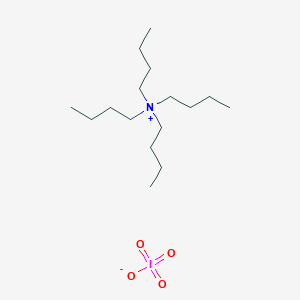

Tetrabutylammonium periodate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrabutylazanium;periodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVXLMQALOZKES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[O-]I(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65201-77-6 | |

| Record name | Tetrabutylammonium periodate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65201-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium periodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tetrabutylammonium Periodate from Tetrabutylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tetrabutylammonium (B224687) periodate (B1199274) (TBAPI) from tetrabutylammonium bromide (TBAB). This document details the chemical principles, a precise experimental protocol, and the expected outcomes, tailored for professionals in chemical research and drug development.

Tetrabutylammonium periodate is a versatile oxidizing agent and phase-transfer catalyst. Its solubility in organic solvents makes it a valuable reagent in various organic transformations, overcoming the limitations of inorganic periodate salts.[1][2] The synthesis from the readily available tetrabutylammonium bromide is a straightforward and efficient method to produce this useful compound.

Chemical Principles

The synthesis of this compound from tetrabutylammonium bromide is a salt metathesis reaction, also known as an ion exchange reaction. In this reaction, the bromide anion of the tetrabutylammonium salt is exchanged with the periodate anion from a periodate salt, typically sodium periodate (NaIO₄).

The reaction is driven by the precipitation of the inorganic salt byproduct, sodium bromide (NaBr), in a suitable solvent system. The desired product, this compound, remains in solution and can then be isolated and purified.

The overall chemical equation for the reaction is:

(CH₃CH₂CH₂CH₂)₄N⁺Br⁻ + Na⁺IO₄⁻ → (CH₃CH₂CH₂CH₂)₄N⁺IO₄⁻ + Na⁺Br⁻

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

Materials:

-

Tetrabutylammonium bromide (TBAB)

-

Sodium periodate (NaIO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Distilled water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrabutylammonium bromide in distilled water. In a separate beaker, prepare a saturated solution of sodium periodate in distilled water.

-

Reaction: Slowly add the sodium periodate solution to the stirring solution of tetrabutylammonium bromide at room temperature. A white precipitate of sodium bromide will form.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (typically 3 x 50 mL). The this compound will move into the organic layer.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the solution to remove the sodium sulfate and concentrate the organic phase using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, to obtain pure this compound.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Tetrabutylammonium Bromide | 1.0 equivalent |

| Sodium Periodate | 1.0 - 1.2 equivalents |

| Reaction Conditions | |

| Solvent | Water and Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 1 - 2 hours |

| Product | |

| Appearance | White to off-white crystalline solid |

| Yield | 85-95% |

| Melting Point | 163-165 °C |

| Purity (Typical) | >98% |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Components

The following diagram illustrates the logical relationship between the starting materials, intermediate steps, and the final product.

Caption: Logical flow from reactants to products in TBAPI synthesis.

References

Tetrabutylammonium Periodate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of a versatile oxidizing agent and phase-transfer catalyst.

Introduction

Tetrabutylammonium (B224687) periodate (B1199274) (TBAP) is a quaternary ammonium (B1175870) salt that has garnered significant attention in organic synthesis due to its unique combination of properties. It serves as a potent and selective oxidizing agent and an efficient phase-transfer catalyst, making it a valuable tool for a wide range of chemical transformations.[1] Its solubility in organic solvents overcomes the limitations often encountered with inorganic periodates, allowing for reactions to be conducted under homogeneous conditions in non-aqueous media. This guide provides a detailed overview of the physical and chemical properties of TBAP, experimental protocols for its synthesis and application, and a discussion of its mechanism of action.

Physical and Chemical Properties

Tetrabutylammonium periodate is typically a white to off-white or yellowish crystalline solid.[2][3] It is known to be stable under normal temperatures and pressures but is sensitive to light and should be stored in the dark.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₆H₃₆INO₄ | [1] |

| Molecular Weight | 433.37 g/mol | [1] |

| Appearance | White to off-white/yellow crystalline solid | [2][3] |

| Melting Point | 175 °C (decomposes) | [5] |

| Solubility | Soluble in polar organic solvents; slightly soluble in chloroform (B151607) and DMSO. | [2] |

| Stability | Stable under normal conditions; light-sensitive. | [3][4] |

| CAS Number | 65201-77-6 | [5] |

Synthesis and Purification

The most common method for the synthesis of this compound involves the reaction of tetrabutylammonium bromide with an inorganic periodate salt, such as sodium periodate, in a suitable solvent.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Tetrabutylammonium bromide (TBAB)

-

Sodium periodate (NaIO₄)

-

Solvent (e.g., a mixture of water and an organic solvent like dichloromethane)

Procedure:

-

Dissolve tetrabutylammonium bromide in the chosen solvent system.

-

Separately, dissolve an equimolar amount of sodium periodate in water.

-

Slowly add the aqueous sodium periodate solution to the stirred solution of tetrabutylammonium bromide.

-

Stir the resulting mixture at room temperature for a specified period to allow for the ion exchange reaction to complete.

-

The organic layer, containing the this compound, is separated.

-

The organic solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification of this compound

Method: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).[6]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]

-

Collect the purified crystals by vacuum filtration.[6]

-

Wash the crystals with a small amount of the cold recrystallization solvent.[6]

-

Dry the crystals under vacuum to remove any residual solvent.[6]

Applications in Organic Synthesis

This compound is a versatile reagent with applications in various oxidative transformations.

Oxidation of Alcohols

TBAP is an effective reagent for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones with minimal over-oxidation to carboxylic acids.[1]

Materials:

-

Benzyl (B1604629) alcohol

-

This compound (TBAP)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask, dissolve benzyl alcohol in dichloromethane.

-

Add a stoichiometric amount of this compound to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the insoluble byproducts.

-

Wash the filtrate with a saturated solution of sodium thiosulfate (B1220275) to quench any remaining oxidant, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzaldehyde.

-

Purify the product by column chromatography or distillation.

Oxidation of Sulfides

TBAP can selectively oxidize sulfides to their corresponding sulfoxides without significant further oxidation to sulfones.[1] This is particularly valuable in the synthesis of pharmaceutical compounds where sulfoxide (B87167) moieties are common.[1]

Materials:

-

This compound (TBAP)

-

Methanol or another suitable polar solvent

Procedure:

-

Dissolve thioanisole in the chosen solvent in a reaction flask.

-

Add a slight excess of this compound to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent like ethyl acetate (B1210297) and washed with water to remove inorganic byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude sulfoxide.

-

The product can be further purified by column chromatography.

Mechanism of Action: Phase-Transfer Catalysis

In many of its applications, particularly in biphasic systems, this compound functions as a phase-transfer catalyst. The bulky, lipophilic tetrabutylammonium cation encapsulates the periodate anion, facilitating its transfer from an aqueous or solid phase into an organic phase where the substrate is dissolved.[1][7] This allows the reaction to proceed at a much faster rate than it would in a heterogeneous mixture.

Caption: Phase-transfer catalysis mechanism of TBAP.

Safety and Handling

This compound is classified as an oxidizing solid and can cause fire or explosion when in contact with combustible materials.[4] It is also harmful if swallowed or inhaled and causes skin and eye irritation.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated fume hood.[4]

Table 2: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement | References |

| H272: May intensify fire; oxidizer. | P220: Keep/store away from clothing/combustible materials. | [8] |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8] |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [8] |

| R20/22: Harmful by inhalation and if swallowed. | S17: Keep away from combustible material. | [4] |

| R36/37/38: Irritating to eyes, respiratory system and skin. | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [4] |

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its properties as a powerful, selective oxidizing agent and an effective phase-transfer catalyst make it suitable for a variety of transformations relevant to researchers, scientists, and drug development professionals. Understanding its physical and chemical properties, along with proper handling and safety precautions, is crucial for its effective and safe utilization in the laboratory. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this important compound.

References

Tetrabutylammonium Periodate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of tetrabutylammonium (B224687) periodate (B1199274), a versatile and potent oxidizing agent for organic synthesis. With the CAS Number 65201-77-6, this quaternary ammonium (B1175870) salt has demonstrated significant utility in a variety of chemical transformations, making it a valuable tool for researchers, scientists, and professionals in drug development.[1] This document outlines its chemical properties, molecular structure, and key applications, with a focus on detailed experimental protocols.

Core Chemical and Physical Properties

Tetrabutylammonium periodate is a white, stable solid compound that can be stored in the dark for months without losing its oxidizing activity. Its solubility in aprotic organic solvents makes it a suitable reagent for a wide range of reaction conditions.

| Property | Value | Reference |

| CAS Number | 65201-77-6 | [1] |

| Molecular Formula | C₁₆H₃₆INO₄ | |

| Molecular Weight | 433.37 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 175 °C (decomposes) | |

| Solubility | Soluble in aprotic organic solvents such as chloroform (B151607) and acetonitrile | [2] |

Molecular Structure

This compound consists of a tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a periodate anion (IO₄⁻). The large, non-polar cation enhances the solubility of the periodate ion in organic solvents, facilitating its reactivity in non-aqueous media.

Applications in Organic Synthesis

This compound is a powerful oxidizing agent for a variety of functional groups. Its applications include the oxidation of alcohols to carbonyl compounds, α-hydroxy ketones to α-diketones, and the oxidative decarboxylation of α-hydroxy carboxylic acids.[2] Furthermore, it is effective in the selective oxidation of thioethers to sulfoxides and the oxidative coupling of thiols to disulfides.[2]

Experimental Protocols

The following protocols are based on established methodologies for the use of this compound in organic oxidation reactions.

General Procedure for the Oxidation of Thioethers to Sulfoxides

This protocol describes the selective oxidation of a thioether to its corresponding sulfoxide (B87167) using this compound in the presence of a Lewis acid catalyst.

Materials:

-

This compound (TBAPI)

-

Substrate (e.g., Dibenzyl sulfide)

-

Lewis Acid (e.g., Aluminum chloride, AlCl₃)

-

Solvent (e.g., Chloroform, CHCl₃)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of the thioether (1 mmol) in chloroform (10 mL), add aluminum chloride (0.2 mmol).

-

Stir the mixture at room temperature for 5 minutes.

-

Add this compound (0.3 mmol) to the solution.

-

Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure sulfoxide.

| Substrate | Product | Catalyst | Time (min) | Yield (%) |

| Dibenzyl sulfide | Dibenzyl sulfoxide | AlCl₃ | 10 | 98 |

| Thioanisole | Methyl phenyl sulfoxide | AlCl₃ | 15 | 95 |

General Procedure for the Oxidative Coupling of Thiols to Disulfides

This protocol outlines the conversion of thiols to their corresponding disulfides.

Materials:

-

This compound (TBAPI)

-

Substrate (e.g., Phenylmethanethiol)

-

Solvent (e.g., Chloroform, CHCl₃)

-

Diethyl ether

Procedure:

-

To a solution of the thiol (1 mmol) in chloroform (10 mL), add this compound (1 mmol).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, filter the reaction mixture.

-

Evaporate the filtrate and redissolve the crude material in diethyl ether (20 mL).

-

Wash the ether solution with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the disulfide.

| Substrate | Product | Time (min) | Yield (%) |

| Phenylmethanethiol | Dibenzyl disulfide | 10 | 100 |

| Benzenethiol | Diphenyl disulfide | 10 | 98 |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of a substrate using this compound.

Caption: General workflow for oxidation reactions using this compound.

References

Solubility of Tetrabutylammonium Periodate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetrabutylammonium (B224687) periodate (B1199274) (TBAPI), with the chemical formula (C₄H₉)₄NIO₄, is a quaternary ammonium (B1175870) salt that has gained prominence as a powerful and selective oxidizing agent in organic chemistry.[1] Its large, lipophilic tetrabutylammonium cation renders it soluble in many organic solvents, allowing for homogenous reaction conditions in non-aqueous media. This property overcomes the limitations of inorganic periodates, which are generally soluble only in water or aqueous organic solvent mixtures.

The ability of TBAPI to act as a mild and selective oxidant is crucial in multi-step syntheses where sensitive functional groups must be preserved.[1] Applications include the oxidation of alcohols to aldehydes and ketones, sulfides to sulfoxides, and its use as a co-oxidant in metal-catalyzed reactions. Furthermore, its role as a phase-transfer catalyst facilitates reactions between reactants in immiscible phases, enhancing reaction rates and yields.[1]

A thorough understanding of the solubility of TBAPI in different organic solvents is paramount for its effective application in research and development, particularly in the pharmaceutical industry where reaction optimization and process scale-up are critical. This guide addresses the current gap in available quantitative solubility data by providing detailed experimental protocols and foundational knowledge.

Physicochemical Properties of Tetrabutylammonium Periodate

A summary of the key physicochemical properties of TBAPI is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 65201-77-6 | |

| Molecular Formula | C₁₆H₃₆INO₄ | [1] |

| Molecular Weight | 433.37 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 175 °C (decomposes) | [3] |

| Storage | Store in the dark as it is light-sensitive. | [3] |

Qualitative Solubility of this compound

Based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative assessment of TBAPI's solubility can be made. The large, non-polar tetrabutylammonium cation contributes to its solubility in organic solvents, while the periodate anion provides polarity.

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. These solvents can effectively solvate both the large cation and the polyatomic anion.

-

Moderate Solubility: Likely in alcohols such as methanol (B129727) and ethanol, and in chlorinated solvents like chloroform (B151607) and dichloromethane.

-

Low to Insoluble: Expected in non-polar solvents like hexane, toluene, and diethyl ether.

One source indicates that TBAPI is slightly soluble in chloroform and DMSO.

Quantitative Solubility of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 2: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetonitrile | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Chloroform | |||

| Dichloromethane | |||

| Acetone | |||

| Tetrahydrofuran (THF) | |||

| Toluene | |||

| Hexane |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Gravimetric Method

This is a reliable and straightforward method for determining the solubility of a solid in a solvent.

5.1.1. Materials and Equipment

-

This compound (analytical grade, dried in a vacuum oven)

-

Organic solvents (HPLC grade or equivalent)

-

Thermostatic shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Glass vials with airtight seals

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed glass evaporating dishes

-

Oven

-

Desiccator

5.1.2. Procedure

-

Sample Preparation: Add an excess amount of dried TBAPI to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Securely seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle while maintaining the temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Filtration: Immediately filter the withdrawn solution through a syringe filter into a pre-weighed evaporating dish. This step removes any fine, undissolved particles.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the TBAPI (e.g., 60-80 °C).

-

Drying and Weighing: Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature. Weigh the dish containing the dried TBAPI residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant withdrawn in mL) * 100

5.1.3. Experimental Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Isothermal Shake-Flask Method followed by UV-Vis Spectroscopy

This method is suitable if TBAPI has a chromophore that allows for quantification using UV-Vis spectroscopy.

5.2.1. Materials and Equipment

-

Same as the gravimetric method, plus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

5.2.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of TBAPI of known concentrations in the solvent of interest.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Equilibration and Sampling: Follow steps 1-4 of the gravimetric method to prepare a saturated solution.

-

Dilution: Carefully take a known aliquot of the filtered supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

5.2.3. Experimental Workflow

Caption: Workflow for Solubility Determination by UV-Vis Spectroscopy.

Synthesis of this compound

For researchers who wish to synthesize TBAPI in-house, a general procedure is outlined below.[1]

Reaction Scheme

(C₄H₉)₄NBr + NaIO₄ → (C₄H₉)₄NIO₄ + NaBr

Materials

-

Tetrabutylammonium bromide ((C₄H₉)₄NBr)

-

Sodium periodate (NaIO₄)

-

Suitable solvent system (e.g., a mixture of water and an organic solvent like dichloromethane)

General Procedure

-

Dissolve tetrabutylammonium bromide in a suitable solvent.

-

Separately, dissolve sodium periodate in water.

-

Combine the two solutions and stir vigorously at room temperature for a specified period.

-

The product, being more soluble in the organic phase, can be isolated by separating the layers.

-

Wash the organic layer with water to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization from a suitable solvent.

6.4. Synthesis and Purification Workflow

Caption: General Workflow for the Synthesis of TBAPI.

Conclusion

This compound is a valuable reagent in organic synthesis, and its solubility in organic solvents is a key determinant of its utility. While quantitative solubility data is not widely published, this guide provides researchers with the necessary background and detailed experimental protocols to determine this crucial parameter. By following the outlined gravimetric or spectroscopic methods, scientists and drug development professionals can generate reliable solubility data, enabling the optimization of reaction conditions and the development of robust and scalable synthetic processes.

References

The Core Mechanism of Tetrabutylammonium Periodate as an Oxidant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) periodate (B1199274) (TBAPI) has emerged as a versatile and selective oxidizing agent in modern organic synthesis. Its solubility in a wide range of organic solvents, owing to the bulky tetrabutylammonium cation, allows for homogenous reaction conditions, offering distinct advantages over its inorganic counterparts like sodium periodate.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of action of TBAPI as an oxidant across various functional group transformations, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

The oxidizing power of TBAPI stems from the periodate (IO₄⁻) anion.[2] The specific reactivity and mechanism can, however, be influenced by factors such as the substrate, solvent, temperature, the presence of catalysts or Lewis acids, and even photochemical activation. This guide will dissect these nuances to provide a comprehensive understanding for researchers employing this reagent.

Core Oxidative Transformations and Mechanisms

Tetrabutylammonium periodate is a versatile oxidizing agent capable of effecting a range of transformations, including the oxidation of sulfides and alcohols, oxidative decarboxylation, and carbon-carbon bond cleavage.[1][3] More recently, its utility has been expanded through photo-activated processes.

Oxidation of Sulfides to Sulfoxides

A key application of TBAPI is the selective oxidation of sulfides to sulfoxides with minimal over-oxidation to the corresponding sulfones.[2] This high selectivity is crucial in the synthesis of chiral sulfoxides and various pharmaceutical intermediates.

Mechanism of Action:

The oxidation of sulfides by periodate is believed to proceed through a direct oxygen atom transfer from the periodate ion to the sulfur atom. The bulky tetrabutylammonium cation enhances the solubility of the periodate ion in organic solvents, facilitating a homogenous reaction. The proposed mechanism involves the nucleophilic attack of the sulfur atom on one of the oxygen atoms of the periodate anion, forming a transient persulfoxide-like intermediate which then collapses to the sulfoxide (B87167) and an iodate (B108269) (IO₃⁻) species.

Experimental Protocol: Oxidation of Thioanisole (B89551) to Methyl Phenyl Sulfoxide

-

Materials: Thioanisole, this compound (TBAPI), Chloroform (B151607) (CHCl₃), Sodium thiosulfate (B1220275) solution (aqueous, 10%), Brine, Anhydrous sodium sulfate (B86663), Silica (B1680970) gel for column chromatography.

-

Procedure:

-

In a round-bottom flask, dissolve thioanisole (1 mmol) in chloroform (10 mL).

-

Add this compound (1.1 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (15 mL) to reduce any unreacted periodate.

-

Separate the organic layer, and extract the aqueous layer with chloroform (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford pure methyl phenyl sulfoxide.

-

Quantitative Data: Oxidation of Sulfides to Sulfoxides with TBAPI

| Entry | Substrate | Product | Yield (%) |

| 1 | Thioanisole | Methyl phenyl sulfoxide | >95 |

| 2 | Diphenyl sulfide (B99878) | Diphenyl sulfoxide | ~90 |

| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | ~92 |

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Diagram: Proposed Mechanism for Sulfide Oxidation

Caption: Proposed mechanism of sulfide oxidation by TBAPI.

Oxidation of Alcohols to Aldehydes and Ketones

TBAPI is an effective reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively.[2] A significant advantage is the mild reaction conditions and high selectivity, often avoiding over-oxidation of primary alcohols to carboxylic acids.

Mechanism of Action:

The oxidation of alcohols by periodate likely proceeds through the formation of a periodate ester intermediate. This intermediate then undergoes a cyclic rearrangement (a 1,2-elimination) to yield the carbonyl compound and iodate. The role of the tetrabutylammonium cation is again to ensure the solubility of the oxidant in the organic medium where the alcohol is present.

Experimental Protocol: Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde (B42025)

-

Materials: Benzyl alcohol, this compound (TBAPI), Dichloromethane (B109758) (CH₂Cl₂), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Silica gel for column chromatography.

-

Procedure:

-

To a stirred solution of benzyl alcohol (1 mmol) in dichloromethane (10 mL), add this compound (1.2 mmol).

-

Stir the mixture at room temperature. Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove the insoluble iodate byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude benzaldehyde by column chromatography on silica gel if necessary.

-

Quantitative Data: Oxidation of Alcohols with TBAPI

| Entry | Substrate | Product | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | >90 |

| 2 | Cyclohexanol | Cyclohexanone | ~85 |

| 3 | 1-Octanol | 1-Octanal | ~88 |

Yields are approximate and can vary based on specific reaction conditions.

Diagram: Proposed Mechanism for Alcohol Oxidation

Caption: Proposed mechanism for alcohol oxidation by TBAPI.

Oxidative Decarboxylation of Arylacetic Acids

TBAPI can efficiently mediate the oxidative decarboxylation of arylacetic acids to the corresponding aldehydes or ketones.[4] This reaction, notably explored by Santaniello et al., provides a valuable synthetic route to carbonyl compounds from carboxylic acids.

Mechanism of Action:

The reaction is thought to proceed via the formation of an acyl hypoidite intermediate. The carboxylic acid first reacts with periodate to form a mixed anhydride, which then undergoes decarboxylation and subsequent rearrangement to yield the carbonyl product and iodate. The reaction is typically carried out at elevated temperatures, for example, in refluxing dioxane.[4]

Experimental Protocol: Oxidative Decarboxylation of Phenylacetic Acid

-

Reference: Based on the work of Santaniello, E.; Ponti, F.; Manzocchi, A. Tetrahedron Lett.1980 , 21, 2655-2656.[4]

-

Materials: Phenylacetic acid, this compound (TBAPI), Dioxane, Diethyl ether, Saturated aqueous sodium bisulfite solution, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

A mixture of phenylacetic acid (1 mmol) and this compound (1.5 mmol) in dioxane (15 mL) is refluxed with stirring.

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether (30 mL) and washed with saturated aqueous sodium bisulfite solution (15 mL), followed by saturated aqueous sodium bicarbonate solution (15 mL), and finally brine (15 mL).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by distillation or chromatography to yield benzaldehyde.

-

Quantitative Data: Oxidative Decarboxylation with TBAPI

| Entry | Substrate | Product | Yield (%) |

| 1 | Phenylacetic acid | Benzaldehyde | ~70-80 |

| 2 | Diphenylacetic acid | Benzophenone | ~75-85 |

Yields are based on reported literature and can vary.[4]

Diagram: Proposed Mechanism for Oxidative Decarboxylation

Caption: Proposed mechanism for oxidative decarboxylation.

Photo-activated Oxenoid Reactivity

A recent and significant advancement in the use of TBAPI is its photoactivation to generate a highly reactive oxenoid species. This has been demonstrated to be effective for the epoxidation of olefins under mild conditions using visible light.

Mechanism of Action:

Computational studies suggest that upon absorption of violet light, the periodate anion undergoes a geometric change from tetrahedral to disphenoidal. This excited state can then undergo intersystem crossing to a triplet state, which dissociates to generate an oxene (an oxygen atom with a neutral charge and six valence electrons) and an iodate radical anion. This highly electrophilic oxene species then reacts with olefins to form epoxides.

Experimental Workflow: Photo-activated Epoxidation of an Olefin

Caption: Experimental workflow for photo-activated epoxidation.

Conclusion

This compound is a powerful and selective oxidizing agent with a broad range of applications in organic synthesis. Its solubility in organic solvents provides significant advantages for achieving homogenous reaction conditions. The core mechanisms of its oxidative action, including direct oxygen atom transfer, formation of periodate esters, and generation of oxenoid species under photochemical conditions, enable a diverse array of transformations. The provided experimental protocols and quantitative data serve as a practical guide for researchers looking to employ TBAPI in their synthetic endeavors. Further exploration of its catalytic and photo-activated reactivity is expected to continue to expand its utility in the development of novel and efficient synthetic methodologies.

References

The Role of Tetrabutylammonium Periodate as a Phase-Transfer Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) periodate (B1199274) (TBAPI) has emerged as a versatile and powerful reagent in modern organic synthesis. Its unique structure, combining a lipophilic quaternary ammonium (B1175870) cation with a potent oxidizing anion, allows it to function as a highly effective phase-transfer catalyst (PTC). This dual functionality enables the seamless transfer of the periodate oxidant into organic phases, facilitating a wide range of transformations under mild and often environmentally benign conditions. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the use of tetrabutylammonium periodate in phase-transfer catalysis, with a particular focus on its utility in oxidation reactions relevant to pharmaceutical and fine chemical synthesis.

The Core Principle: Phase-Transfer Catalysis with this compound

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1] The catalyst, in this case, the tetrabutylammonium cation (TBA⁺), forms an ion pair with the reactive species from the aqueous phase, the periodate anion (IO₄⁻). This ion pair, [TBA⁺][IO₄⁻], possesses sufficient lipophilicity to be soluble in the organic phase. Once in the organic medium, the periodate anion is "naked" and highly reactive, readily participating in the desired chemical transformation with the organic substrate. The tetrabutylammonium cation then returns to the aqueous phase to repeat the cycle. This process allows for reactions to occur at the interface of the two phases, significantly increasing reaction rates and yields.[2]

The use of TBAPI as a phase-transfer catalyst offers several advantages, including milder reaction conditions, reduced need for hazardous organic solvents, and enhanced selectivity.[1]

Applications in Organic Synthesis

The primary application of this compound as a phase-transfer catalyst lies in its utility as a selective oxidizing agent. The periodate anion is a potent oxidant capable of cleaving C-C bonds in 1,2-diols and oxidizing various functional groups. The phase-transfer capability of the tetrabutylammonium cation makes these powerful oxidations accessible in standard organic solvents.

Oxidation of Alcohols

This compound, often in conjunction with other catalytic species like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), provides an efficient system for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This method is particularly valuable as it often avoids over-oxidation to carboxylic acids, a common side reaction with many strong oxidizing agents.[3]

A highly effective system for alcohol oxidation utilizes periodic acid in a biphasic system with tetrabutylammonium bromide (TBABr) as the phase-transfer catalyst and TEMPO as the co-catalyst. The TBABr facilitates the transfer of the periodate from the aqueous phase to the organic phase where it participates in the catalytic cycle with TEMPO to oxidize the alcohol.

Table 1: TEMPO/NBu₄Br-Catalyzed Selective Oxidation of Alcohols with Periodic Acid [3]

| Substrate | Product | Reaction Time (h) | Yield (%) |

| 1-Octanol | Octanal | 1 | 92 |

| Benzyl (B1604629) alcohol | Benzaldehyde | 0.5 | 95 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 0.5 | 96 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 0.5 | 94 |

| Cinnamyl alcohol | Cinnamaldehyde | 1 | 93 |

| 2-Octanol | 2-Octanone | 0.5 | 94 |

| Cyclohexanol | Cyclohexanone | 0.5 | 95 |

| 1-Phenylethanol | Acetophenone | 0.5 | 96 |

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde [3]

-

To a stirred solution of benzyl alcohol (1 mmol) in dichloromethane (B109758) (5 mL) is added a catalytic amount of TEMPO (0.01 mmol, 1 mol%) and tetrabutylammonium bromide (0.05 mmol, 5 mol%).

-

A solution of periodic acid (1.2 mmol) in water (2 mL) is added to the reaction mixture.

-

The biphasic mixture is stirred vigorously at room temperature for 30 minutes.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are washed with a saturated solution of sodium thiosulfate (B1220275) to quench any remaining oxidant, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford benzaldehyde.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Selective Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides without further oxidation to the corresponding sulfones is a crucial transformation in organic synthesis, particularly in the development of pharmaceuticals. This compound is an excellent reagent for this purpose, offering high chemoselectivity under mild conditions.[4] The lipophilic tetrabutylammonium cation transports the periodate oxidant into the organic phase, where it reacts with the sulfide. The control over the stoichiometry of the oxidant is key to preventing over-oxidation.

Table 2: Selective Oxidation of Sulfides to Sulfoxides with this compound

| Substrate | Product | Solvent | Yield (%) |

| Thioanisole (B89551) | Methyl phenyl sulfoxide | Chloroform (B151607) | 92[5] |

| Diphenyl sulfide | Diphenyl sulfoxide | Chloroform | 95[5] |

| Dibenzyl sulfide | Dibenzyl sulfoxide | Chloroform | 90[5] |

| 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | Chloroform | 93[5] |

Experimental Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide [5]

-

To a solution of thioanisole (1 mmol) in chloroform (10 mL) is added this compound (1.1 mmol).

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within a few hours), the reaction mixture is filtered to remove the tetrabutylammonium iodate (B108269) byproduct.

-

The filtrate is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure methyl phenyl sulfoxide.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the phase-transfer catalytic cycle and a typical experimental workflow.

Caption: General mechanism of phase-transfer catalysis with TBAPI.

Caption: Typical experimental workflow for a TBAPI-catalyzed oxidation.

Conclusion

This compound is a highly valuable and versatile reagent for organic synthesis, acting as both a potent oxidant and an efficient phase-transfer catalyst. Its ability to facilitate a range of selective oxidations, particularly of alcohols and sulfides, under mild and controlled conditions makes it an indispensable tool for researchers, scientists, and professionals in drug development and fine chemical manufacturing. The straightforward experimental protocols and the potential for developing greener chemical processes further underscore the importance of TBAPI in modern synthetic chemistry. A thorough understanding of its properties and reaction mechanisms will continue to drive innovation and the development of more efficient and sustainable chemical transformations.

References

- 1. nbinno.com [nbinno.com]

- 2. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TEMPO/NBu4Br-Catalyzed Selective Alcohol Oxidation with Periodic Acid [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of Quaternary Ammonium Periodates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of quaternary ammonium (B1175870) periodates. Emerging as a solution to the limitations of inorganic periodates, these versatile oxidizing agents have carved a significant niche in organic synthesis. This document provides a comprehensive overview of their development, physical and chemical properties, and detailed experimental protocols for their preparation and use.

Introduction: Overcoming the Solubility Barrier

The history of quaternary ammonium periodates is fundamentally linked to the utility and limitations of periodate (B1199274) ions (IO₄⁻) as oxidizing agents. While periodates, first discovered in 1833, are powerful and selective oxidizing agents for various functional groups, their application in organic synthesis has been historically hampered by their poor solubility in organic solvents.[1] This necessitated the use of aqueous or mixed-aqueous solvent systems, limiting their utility for water-sensitive substrates and reactions.

The breakthrough came with the introduction of the quaternary ammonium cation as a lipophilic counterion for the periodate anion. This innovation rendered the periodate ion soluble in a wide range of aprotic organic solvents, thus unlocking its full potential as a versatile oxidizing agent in non-aqueous media. This development was a significant step forward in the field of organic oxidation chemistry.

The Discovery: A New Oxidizing Agent for Aprotic Solvents

The seminal work on the synthesis and application of quaternary ammonium periodates was published in 1980 by Katsuhiko Inomata, Yukiharu Nakayama, and Hiroshi Kotake. In their paper, "Quaternary Ammonium Periodate as a New Oxidizing Agent," they reported the preparation of benzyltributylammonium periodate, benzyltriethylammonium periodate, and hexadecyltrimethylammonium periodate. Their research demonstrated that these compounds could effectively oxidize 1,2-diols and olefins to their corresponding carbonyl compounds in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. This addressed the long-standing challenge of periodate insolubility and introduced a new class of potent and versatile oxidizing agents to the synthetic chemist's toolkit.

Physicochemical Properties of Quaternary Ammonium Periodates

The key advantage of quaternary ammonium periodates lies in their solubility in organic solvents. The nature of the alkyl or aryl groups on the quaternary nitrogen influences the solubility and other physical properties of the salt. The following table summarizes the available quantitative data for some common quaternary ammonium periodates.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Tetrabutylammonium (B224687) Periodate | TBAPI | C₁₆H₃₆INO₄ | 433.37 | 175 (dec.)[2] | Yellow crystalline powder[3] |

| Tetraethylammonium Periodate | TEAPI | C₈H₂₀INO₄ | 321.15 | ~170 (dec.) | Crystalline solid |

| Tetramethylammonium Periodate | TMAPI | C₄H₁₂INO₄ | 265.04 | >300 (dec.) | White to light yellow crystalline powder[4] |

| Benzyltributylammonium Periodate | BTBAPI | C₁₉H₃₄INO₄ | 483.38 | 76-77 | Not specified in the initial report |

Experimental Protocols

General Synthesis of Quaternary Ammonium Periodates

The synthesis of quaternary ammonium periodates is generally achieved through a straightforward anion exchange reaction between a quaternary ammonium halide and an alkali metal periodate, typically sodium periodate (NaIO₄), in an aqueous solution. The greater lipophilicity of the quaternary ammonium periodate salt causes it to precipitate from the aqueous solution or be extracted into an organic solvent.

General Procedure:

-

A solution of the quaternary ammonium halide (e.g., tetrabutylammonium bromide) in water is prepared.

-

An equimolar amount of sodium periodate is dissolved in water.

-

The sodium periodate solution is added to the quaternary ammonium halide solution, often with cooling.

-

The resulting quaternary ammonium periodate precipitates and is collected by filtration.

-

The product is washed with cold water and dried under vacuum.

General workflow for the synthesis of quaternary ammonium periodates.

Detailed Protocol for the Synthesis of Benzyltributylammonium Periodate

The following protocol is adapted from the original 1980 publication by Inomata, Nakayama, and Kotake.

Materials:

-

Benzyltributylammonium chloride

-

Sodium periodate (NaIO₄)

-

Distilled water

Procedure:

-

Prepare a solution of benzyltributylammonium chloride (1 equivalent) in distilled water.

-

Prepare a solution of sodium periodate (1 equivalent) in distilled water.

-

Cool both solutions to 0 °C in an ice bath.

-

Slowly add the sodium periodate solution to the benzyltributylammonium chloride solution with continuous stirring.

-

A white precipitate of benzyltributylammonium periodate will form.

-

Continue stirring the mixture at 0 °C for a designated period (e.g., 1 hour) to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold distilled water to remove any remaining sodium chloride.

-

Dry the product under vacuum to yield the pure benzyltributylammonium periodate.

Historical Development and Applications in Organic Synthesis

Following the initial report by Inomata and colleagues, the use of quaternary ammonium periodates, particularly tetrabutylammonium periodate (TBAPI), has become widespread in organic synthesis. Their ability to function in aprotic solvents has made them invaluable for a variety of oxidation reactions.

Key Applications:

-

Oxidation of Alcohols: Primary and secondary alcohols are cleanly oxidized to aldehydes and ketones, respectively. The mild reaction conditions often prevent over-oxidation of aldehydes to carboxylic acids.[5]

-

Cleavage of 1,2-Diols: Similar to inorganic periodates, quaternary ammonium periodates efficiently cleave vicinal diols to form the corresponding aldehydes and ketones. This reaction is a cornerstone in carbohydrate chemistry and the structural elucidation of natural products.[6]

-

Oxidation of Sulfides: Sulfides can be selectively oxidized to sulfoxides.[5]

-

Oxidative Decarboxylation: Certain carboxylic acids can undergo oxidative decarboxylation.

The development of these reagents represents a logical progression in overcoming the limitations of existing methods, as illustrated in the following diagram.

Logical progression leading to the development of quaternary ammonium periodates.

Reaction Mechanism of Alcohol Oxidation

The oxidation of alcohols by periodates in aprotic solvents is believed to proceed through a periodinate ester intermediate. The general mechanism involves the following steps:

-

Formation of the Periodinate Ester: The alcohol attacks the iodine atom of the periodate, leading to the formation of a periodinate ester intermediate.

-

E2-like Elimination: A base (which can be another alcohol molecule or a trace amount of water) abstracts a proton from the carbon bearing the hydroxyl group. This initiates an E2-like elimination, resulting in the formation of a carbonyl group, the cleavage of the O-I bond, and the reduction of iodine(VII) to iodine(V).

Simplified mechanism of alcohol oxidation by quaternary ammonium periodate.

Conclusion

The discovery of quaternary ammonium periodates marked a significant advancement in the field of organic oxidation chemistry. By rendering the periodate ion soluble in organic solvents, these reagents have provided chemists with a powerful and versatile tool for a wide range of synthetic transformations. Their continued application in academic and industrial research underscores their importance in modern organic synthesis and drug development.

References

An In-depth Technical Guide to the Spectral Properties of Tetrabutylammonium Periodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tetrabutylammonium (B224687) periodate (B1199274) (TBAPI), a versatile oxidizing agent in organic synthesis. This document presents compiled nuclear magnetic resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols for its synthesis and characterization, and logical workflows for its application.

Core Spectral Data

The spectral characteristics of tetrabutylammonium periodate are a composite of its constituent ions: the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and the periodate anion (IO₄⁻). The following tables summarize the expected spectral data based on available information for these ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is dominated by the signals from the tetrabutylammonium cation. The periodate anion does not have NMR-active nuclei that are typically observed in standard organic chemistry NMR experiments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Triplet | 8H | N-CH₂ -CH₂-CH₂-CH₃ |

| ~1.6 - 1.7 | Multiplet | 8H | N-CH₂-CH₂ -CH₂-CH₃ |

| ~1.3 - 1.5 | Multiplet | 8H | N-CH₂-CH₂-CH₂ -CH₃ |

| ~0.9 - 1.0 | Triplet | 12H | N-CH₂-CH₂-CH₂-CH₃ |

Note: Chemical shifts are approximate and can be influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~58 - 59 | N-CH₂ -CH₂-CH₂-CH₃ |

| ~24 - 25 | N-CH₂-CH₂ -CH₂-CH₃ |

| ~20 - 21 | N-CH₂-CH₂-CH₂ -CH₃ |

| ~13 - 14 | N-CH₂-CH₂-CH₂-CH₃ |

Note: Chemical shifts are approximate and can be influenced by the solvent used.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for both the tetrabutylammonium cation and the periodate anion.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 - 2870 | Strong | C-H stretching (alkyl) |

| ~1480 - 1460 | Medium | C-H bending (alkyl) |

| ~880 - 850 | Strong | I-O stretching (periodate) |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via a salt metathesis reaction between tetrabutylammonium bromide and sodium periodate.[1]

Materials:

-

Tetrabutylammonium bromide (TBAB)

-

Sodium periodate (NaIO₄)

-

Deionized water

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

Prepare an aqueous solution of sodium periodate.

-

Prepare an aqueous solution of tetrabutylammonium bromide.

-

Combine the two aqueous solutions with stirring. A precipitate of this compound may form.

-

The product can be extracted into an organic solvent such as dichloromethane.

-

The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the solid product.

-

The resulting white crystalline solid should be stored protected from light.

Spectral Analysis Protocols

NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to reference the solvent peak and integrate the signals.

IR Spectroscopy:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid this compound directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin pellet.

-

Acquire the IR spectrum using an FTIR spectrometer.

Visualized Workflows

Synthesis of this compound

Caption: Synthesis of this compound.

General Workflow for Oxidation Reactions

This compound is a potent oxidizing agent for various substrates, such as the conversion of sulfides to sulfoxides.[1]

Caption: General Workflow for an Oxidation Reaction.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrabutylammonium Periodate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition of Tetrabutylammonium (B224687) periodate (B1199274) (TBAP). Tetrabutylammonium periodate is a versatile quaternary ammonium (B1175870) salt recognized for its role as a potent oxidizing agent and phase-transfer catalyst in organic synthesis.[1][2][3] A thorough understanding of its thermal properties is crucial for its safe handling, application in thermally sensitive processes, and for the development of robust synthetic methodologies.

Physicochemical Properties

This compound is a white crystalline solid that is soluble in many organic solvents, a property that distinguishes it from inorganic periodates and enhances its utility in a variety of reaction media.[2] It is known to be sensitive to light and should be stored in the dark to prevent degradation, although this does not typically result in a loss of oxidizing power.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₆INO₄ | [5][6] |

| Molecular Weight | 433.37 g/mol | [5][6] |

| Melting Point | ~175 °C (with decomposition) | [4][6] |

| Appearance | White crystalline solid | [1] |

Thermal Stability and Decomposition

The thermal stability of tetrabutylammonium salts is significantly influenced by the nature of the counter-anion. For this compound, decomposition is observed to occur around its melting point of 175 °C.[4][6] Due to the strong oxidizing nature of the periodate anion, the decomposition can be energetic and should be handled with appropriate safety precautions.

Quantitative Thermal Analysis Data

Further research is required to obtain precise TGA and DSC thermograms for this compound to quantify mass loss steps and associated energetic events.

Proposed Decomposition Pathway

The thermal decomposition of quaternary ammonium salts can proceed through several mechanisms, with Hofmann elimination being a common pathway for those with β-hydrogens. In the case of this compound, a likely decomposition pathway involves the formation of tributylamine (B1682462), butene, and periodic acid. The periodic acid, being a strong oxidizer, would likely undergo further decomposition.

Based on studies of analogous tetraalkylammonium salts, the primary organic decomposition product is expected to be tributylamine.[7] The fate of the periodate anion upon heating is less certain without specific experimental data, but it is expected to decompose into iodine oxides, iodine, and oxygen.

A proposed, though unconfirmed, decomposition pathway is as follows:

Caption: A proposed thermal decomposition pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for conducting thermal analysis on a compound like this compound. These should be adapted based on the specific instrumentation available and a thorough risk assessment, especially considering the oxidizing nature of the material.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 1-5 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: The analysis is performed using a thermogravimetric analyzer.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions with the atmosphere.

-

Temperature Program: A linear heating ramp from ambient temperature to a final temperature above the decomposition point (e.g., 25 °C to 300 °C) at a controlled rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition, as well as the percentage of mass loss in each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound.

Methodology:

-

Sample Preparation: A small amount of sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrumentation: The analysis is performed using a differential scanning calorimeter.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) at a constant flow rate.

-

Temperature Program: A controlled temperature program, typically mirroring the TGA conditions, is applied to both the sample and reference pans.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The onset temperature, peak temperature, and enthalpy of these transitions can be quantified.

Caption: A generalized workflow for the thermal analysis of this compound.

Safety and Handling Considerations

This compound is a strong oxidizing agent and may cause fire or explosion in contact with combustible materials.[7] It is also harmful if swallowed or inhaled and causes skin and eye irritation.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials and sources of heat. Keep the container tightly closed and protected from light.[4][5]

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it into a suitable container for disposal. Do not use combustible materials like paper towels for cleanup.[5]

Applications in Drug Development

The utility of this compound in organic synthesis, particularly its ability to perform selective oxidations under mild conditions, makes it a valuable reagent in drug discovery and development.[1][2] Its solubility in organic solvents allows for its use in a broader range of reaction conditions compared to its inorganic counterparts.[2] Understanding its thermal stability is critical when designing scalable synthetic routes where temperature control is a key parameter for safety and product purity.

Conclusion

This compound is a useful but thermally sensitive reagent. Its decomposition begins around 175 °C, likely proceeding through a Hofmann elimination pathway to yield tributylamine and butene, with subsequent decomposition of the periodate moiety. Due to its oxidizing nature, careful handling and a thorough understanding of its thermal properties are essential for its safe and effective use in research and development. Further studies are warranted to fully elucidate its thermal decomposition mechanism and to obtain precise quantitative thermal analysis data.

References

An In-Depth Technical Guide to the Health and Safety Considerations for Handling Tetrabutylammonium Periodate

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) periodate (B1199274) [(C₄H₉)₄NIO₄] is a versatile oxidizing agent utilized in various organic syntheses. Its solubility in organic solvents makes it a valuable reagent for reactions such as the oxidation of alcohols and sulfides, and the cleavage of diols. However, its reactivity also necessitates a thorough understanding of its associated hazards and the implementation of stringent safety protocols. This guide provides comprehensive health and safety information for handling tetrabutylammonium periodate in a laboratory setting, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

-

Oxidizing Solid (Category 2): It can intensify fire and may cause or contribute to the combustion of other materials.[1][2][3]

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][2][3]

Signal Word: Danger

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe handling and storage.

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline powder | [1] |

| Molecular Formula | C₁₆H₃₆INO₄ | [3] |

| Molecular Weight | 433.37 g/mol | [3] |

| Melting Point | 175 °C (decomposes) | [1] |

| Solubility | Slightly soluble in Chloroform and DMSO. Qualitative assessments suggest high solubility in polar aprotic solvents (e.g., DMF, acetonitrile, acetone), moderate solubility in alcohols, and low solubility in nonpolar solvents (e.g., hexane, toluene). | [1] |

| Vapor Pressure | Data not available for the periodate salt. However, quaternary ammonium (B1175870) salts, in general, have very low vapor pressure. | [4][5] |

| Decomposition Temperature | Decomposes at its melting point of 175 °C. Thermal decomposition of other tetrabutylammonium salts has been noted to exceed 300°C. | [1][6][7] |

Toxicological Information

The primary toxicological concerns associated with this compound are its irritant effects on the skin, eyes, and respiratory system.

Acute Toxicity: While specific LD50 and LC50 data for this compound are not readily available, the hazards are well-established through its classification.[8] Ingestion may cause irritation of the digestive tract.[8]

Mechanism of Toxicity: The irritant effects of oxidizing agents like periodate on the skin and respiratory tract are generally attributed to oxidative stress.[9][10] This involves the generation of reactive oxygen species (ROS) that can damage cellular components such as lipids, proteins, and DNA, leading to an inflammatory response.[3][11] In the respiratory system, this can manifest as irritation, coughing, and shortness of breath, and in severe cases, pulmonary edema.[9][12] Skin contact can lead to redness, irritation, and potentially chemical burns.[9]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no evidence to suggest that this compound is a carcinogen, mutagen, or reproductive toxin. It is not listed as such by major regulatory bodies including IARC, NTP, and OSHA.[1]

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation before use.

-

Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact and in case of fire.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved particulate respirator should be used. All work with the solid should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]

Handling Procedures

-

Avoid Contact: Prevent all contact with skin and eyes.

-

Avoid Dust Formation: Handle the solid carefully to minimize the generation of dust.

-

Use in a Ventilated Area: Work in a chemical fume hood to control exposure to dust and potential decomposition products.

-

Grounding: When transferring large quantities, ensure equipment is properly grounded to prevent static discharge, which could be an ignition source.

-

Keep Away from Incompatibles: Do not allow the substance to come into contact with combustible materials, strong acids, or reducing agents.[8]

Storage

-

Container: Store in a tightly sealed, original container.

-

Location: Keep in a cool, dry, and well-ventilated area.

-

Incompatibles: Store away from combustible materials, strong acids, and reducing agents.

-

Light Sensitivity: Protect from light, as it can cause the material to turn yellow.[9]

-

Heat: Store away from heat, sparks, and open flames.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Accidental Release Measures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a designated, labeled waste container.

-

Clean the spill area with a damp cloth.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Fire-Fighting Measures

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. Do NOT use water, as it may react with the substance or spread contamination.[1]

-

Specific Hazards: As an oxidizer, it can intensify fire. Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen iodide.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Workflows

The following sections provide generalized experimental protocols for common reactions involving this compound. Note: These are illustrative examples and should be adapted based on a thorough literature review and a specific risk assessment for each reaction.

General Workflow for Handling this compound

Caption: General workflow for handling this compound.

Experimental Protocol: Oxidation of an Alcohol to an Aldehyde

This protocol describes the selective oxidation of a primary alcohol, such as benzyl (B1604629) alcohol, to the corresponding aldehyde.

Materials: